molecular formula C19H22N2O2 B5985887 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide

货号: B5985887
分子量: 310.4 g/mol
InChI 键: LOMFEDFYRVYTFX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF V600E mutation, which is a common driver mutation in melanoma. Dabrafenib is a promising drug in the treatment of melanoma and is currently being studied for its potential in other cancers as well.

作用机制

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide inhibits the BRAF V600E mutation, which is a common driver mutation in melanoma. The mutation leads to the activation of the MAPK/ERK pathway, which promotes cell growth and survival. This compound binds to the mutated BRAF protein, preventing its activation and inhibiting the MAPK/ERK pathway. This leads to a decrease in cell growth and survival, ultimately resulting in tumor shrinkage.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on the MAPK/ERK pathway, leading to a decrease in cell growth and survival. This results in tumor shrinkage and improved overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound has also been shown to have some off-target effects, including inhibition of other kinases such as CRAF and wild-type BRAF.

实验室实验的优点和局限性

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide is a potent and selective inhibitor of the BRAF V600E mutation, making it a valuable tool for studying the role of this mutation in cancer. However, its selectivity means that it may not be effective in cancers without this specific mutation. Additionally, this compound has some off-target effects, which may complicate the interpretation of experimental results.

未来方向

There are several future directions for research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide. One area of interest is in combination therapy with other targeted therapies or immunotherapies. This compound has shown promising results in combination with trametinib, another inhibitor of the MAPK/ERK pathway. Additionally, there is interest in exploring the potential of this compound in other cancers beyond melanoma, particularly those with mutations in the MAPK/ERK pathway. Finally, there is interest in further understanding the off-target effects of this compound and their potential impact on its clinical efficacy.

合成方法

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide can be synthesized through a multistep process starting with 3-methylbenzoic acid. The acid is converted to an acid chloride, which is then reacted with 4-(3-dimethylamino-3-oxopropyl)aniline to form the amide bond. The resulting compound is then subjected to several purification steps to obtain pure this compound.

科学研究应用

N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide has been extensively studied in preclinical and clinical trials for its potential in the treatment of melanoma. It has shown promising results in shrinking tumors and improving overall survival rates in patients with BRAF V600E mutation-positive melanoma. This compound is also being studied for its potential in other cancers, including thyroid cancer and non-small cell lung cancer.

属性

IUPAC Name

N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-5-4-6-16(13-14)19(23)20-17-10-7-15(8-11-17)9-12-18(22)21(2)3/h4-8,10-11,13H,9,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMFEDFYRVYTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。